2-(Ethylamino)toluene-4-sulphonic acid
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Overview
Description
2-(Ethylamino)toluene-4-sulphonic acid is an organic compound with the molecular formula C9H13NO3S. It is a derivative of toluene, where the ethylamino group is attached to the second carbon and the sulphonic acid group is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)toluene-4-sulphonic acid typically involves the sulfonation of N-ethyl o-toluidine with fuming sulfuric acid. The reaction is carried out by adding fuming sulfuric acid to a sulfonation kettle, followed by the slow addition of N-ethyl o-toluidine while maintaining the temperature below 50°C. After the addition is complete, the mixture is incubated at 65°C for 6 hours. The product is then crystallized out by cooling the mixture and separated by centrifugal separation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of nitrogen to press the materials into different kettles and the pre-installation of water and ice cubes in the dilution kettle are some of the steps taken to optimize the process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)toluene-4-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethylamino and sulphonic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
2-(Ethylamino)toluene-4-sulphonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Ethylamino)toluene-4-sulphonic acid involves its interaction with various molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulphonic acid group can act as a strong acid, donating protons in chemical reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A similar compound with a methyl group instead of an ethylamino group.
Benzenesulfonic acid: Another sulfonic acid derivative with a simpler structure.
Methanesulfonic acid: A sulfonic acid with a single carbon chain.
Uniqueness
2-(Ethylamino)toluene-4-sulphonic acid is unique due to the presence of both an ethylamino group and a sulphonic acid group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various industrial and research applications .
Properties
CAS No. |
98-40-8 |
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Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-(ethylamino)-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-3-10-9-6-8(14(11,12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
AHAFWLDHQAFWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)S(=O)(=O)O)C |
Origin of Product |
United States |
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